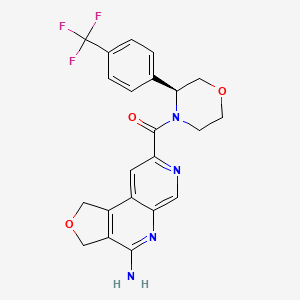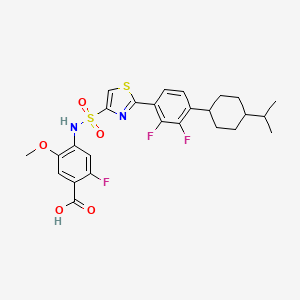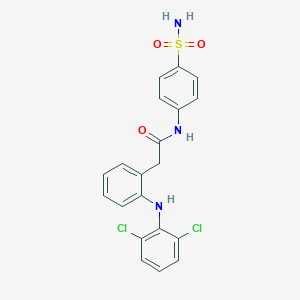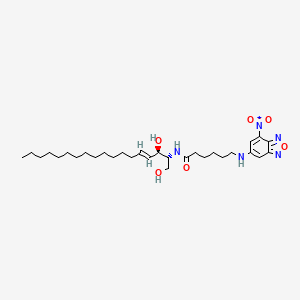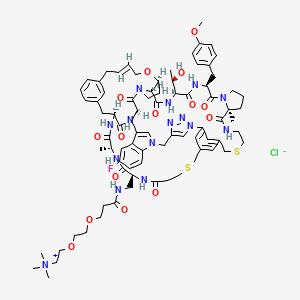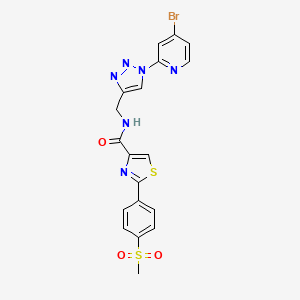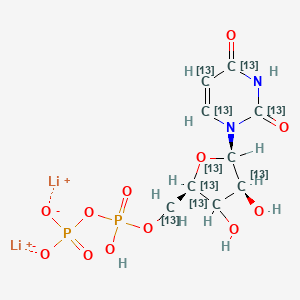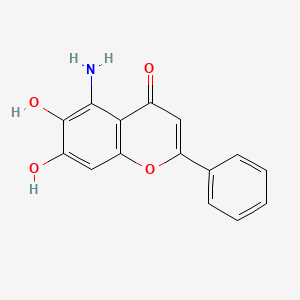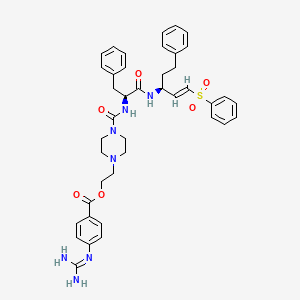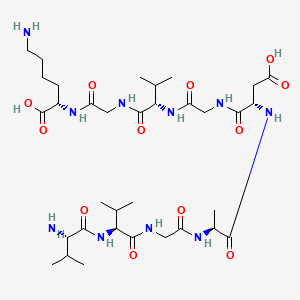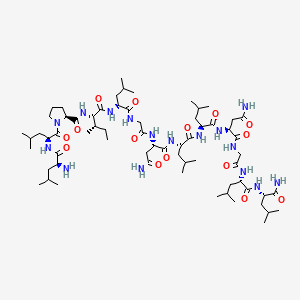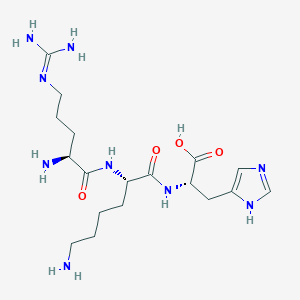![molecular formula C80H120N4NaO21PS2 B12377749 sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)
sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[128003,1205,10016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate” is a complex organic molecule with a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediate compounds. Each step would require specific reaction conditions such as temperature, pressure, and the use of catalysts. The synthetic route would typically start with simpler organic molecules and gradually build up the complex structure through a series of chemical reactions.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques and equipment. This might include the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure might also make it a subject of study for understanding reaction mechanisms and molecular interactions.
Biology
In biology, the compound could be used in studies related to cell signaling, enzyme interactions, or as a probe to investigate biological pathways.
Medicine
In medicine, the compound might have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and a similar structural framework.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties. This might make it particularly useful for certain applications where other compounds are less effective.
Properties
Molecular Formula |
C80H120N4NaO21PS2 |
|---|---|
Molecular Weight |
1591.9 g/mol |
IUPAC Name |
sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C80H121N4O21PS2.Na/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-73(85)101-55-62(104-74(86)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-103-106(91,92)102-45-43-82-78(90)100-47-46-99-44-42-81-76(87)59-40-41-63(66(48-59)77(88)89)75-67-49-64-60(57-107(93,94)95)53-79(3,4)83-69(64)51-71(67)105-72-52-70-65(50-68(72)75)61(58-108(96,97)98)54-80(5,6)84(70)7;/h40-41,48-54,62H,8-39,42-47,55-58H2,1-7H3,(H6,81,82,87,88,89,90,91,92,93,94,95,96,97,98);/q;+1/p-1/t62-;/m1./s1 |
InChI Key |
DFSHTMHXFATLKB-QMQUCOLGSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
